N-phenyl-N-[(E)-1-phenylethylideneamino]aniline
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Overview
Description
This compound is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline typically involves the reaction of benzophenone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazone group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted hydrazones .
Scientific Research Applications
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-N-[(E)-1-phenylethylideneamino]aniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-phenyl-, 2-phenylhydrazone: This compound has a similar structure but with one less phenyl group.
Benzophenone hydrazone: Another similar compound with slight structural variations.
Uniqueness
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
3741-90-0 |
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Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-phenyl-N-[(E)-1-phenylethylideneamino]aniline |
InChI |
InChI=1S/C20H18N2/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3/b21-17+ |
InChI Key |
AGBSHMKRSVRCNP-HEHNFIMWSA-N |
SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C/C(=N\N(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Pictograms |
Irritant |
Origin of Product |
United States |
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